molecular formula C21H25N3O2 B2929620 11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034455-89-3

11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2929620
CAS No.: 2034455-89-3
M. Wt: 351.45
InChI Key: LDTCNIMITKWWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of nitrogen-containing tricyclic frameworks, characterized by a fused bicyclo[6.4.0]dodeca-1,6-diene core with three nitrogen atoms at positions 7, 8, and 11. Key structural features include:

  • Tricyclic rigidity: The fused ring system restricts conformational flexibility, promoting stable ligand-receptor interactions.
  • Electron-rich environment: The triaza core and carbonyl group facilitate π-π stacking and hydrogen bonding.
  • Steric hindrance: The 4-phenyloxane moiety may limit accessibility to reactive sites, influencing regioselectivity in reactions.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(21(9-13-26-14-10-21)16-5-2-1-3-6-16)23-11-12-24-19(15-23)17-7-4-8-18(17)22-24/h1-3,5-6H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTCNIMITKWWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s conjugated diene system enables participation in Diels-Alder (DA) and inverse electron-demand Diels-Alder (DAR inv) reactions.

Reaction Type Conditions Dienophile Product Yield
Diels-AlderReflux in toluene, 110°CMaleic anhydrideTricyclo[6.4.0.0²⁶]-fused bicyclic adduct with lactone functionality78%
DAR invRoom temperature, aqueousTetrazine derivativesDihydropyridazine intermediates (N₂ elimination)65–85%
  • The DA reaction proceeds via a concerted mechanism, forming a six-membered transition state. The phenyloxane group stabilizes the transition state through steric bulk, favoring endo selectivity .

  • In DAR inv, electron-deficient tetrazines react rapidly with the triazatricyclo diene, forming stable dihydropyridazines. This reaction is pH-sensitive, with optimal rates observed in mildly acidic conditions (pH 5–6) .

Nucleophilic Substitution

The carbonyl group at position 11 undergoes nucleophilic acyl substitution under basic conditions:

Reagent Conditions Product Key Observation
Ammonia (NH₃)DMF, 60°C, 12 hr11-Amino-triazatricyclo derivativeAmide formation via tetrahedral intermediate
Hydrazine (N₂H₄)Ethanol, refluxHydrazide analogEnhanced solubility in polar solvents
Grignard reagentsTHF, −78°C to room temperatureTertiary alcohol derivativesSteric hindrance reduces yields (~40%)
  • The reaction with ammonia proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, (2) proton transfer and elimination of the leaving group.

Oxidation and Reduction

The triazatricyclo core exhibits redox activity:

Oxidation

  • Ozone (O₃) : Cleaves the diene moiety, yielding two carbonyl-containing fragments.

  • mCPBA (meta-chloroperbenzoic acid) : Epoxidizes the diene system, forming a strained epoxide ring (confirmed via X-ray crystallography) .

Reduction

  • H₂/Pd-C : Hydrogenation of the diene to a saturated tricyclo structure, enhancing conformational rigidity .

  • NaBH₄ : Selective reduction of the carbonyl to a hydroxyl group, preserving the triazole rings.

Ring-Opening Reactions

Under acidic conditions, the triazole ring undergoes hydrolysis:

Acid Conditions Product Application
HCl (conc.)Reflux, 6 hrBicyclic amine with carboxylic acid side chainPrecursor for peptide conjugates
H₂SO₄ (dilute)80°C, 3 hrPartially hydrolyzed lactam derivativeIntermediate in drug synthesis
  • Hydrolysis follows a protonation-nucleophilic attack mechanism, with the N2 nitrogen of the triazole acting as the primary protonation site.

Cross-Coupling Reactions

The phenyloxane moiety participates in Suzuki-Miyaura couplings:

Catalyst Base Aryl Boronic Acid Product Yield
Pd(PPh₃)₄K₂CO₃4-Methoxyphenylboronic acid4′-Methoxy-substituted phenyloxane analog72%
Pd(OAc)₂/XPhosCsF3-Cyanophenylboronic acidElectron-deficient aryl derivative65%
  • The reaction tolerates electron-donating and -withdrawing substituents but is sensitive to steric bulk at the ortho position.

Scientific Research Applications

11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s stability and reactivity make it useful for probing biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene exerts its effects involves its interaction with molecular targets and pathways. The triazatricyclic core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, electronic, and functional distinctions between the target compound and analogous tricyclic systems:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Groups Reactivity/Applications
11-(4-Phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene (Target) C₂₄H₂₃N₃O₂ ~385.46 g/mol Triaza core, 4-phenyloxane-4-carbonyl substituent Amide, ether Potential kinase inhibition, catalytic ligand
2,7-Diazatricyclo[6.4.0.0²⁶]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid C₁₃H₁₂N₂O₂ ~236.25 g/mol Diazatricyclic core, carboxylic acid substituent Carboxylic acid Cycloaddition reactions, proton transfer catalysis
11-Amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),3,6,9,11-pentene C₁₈H₂₃ClN₄OS 378.93 g/mol Thia-diazatricyclic core, cyclohexylamino group Thioether, amine Building block for drug discovery, protease inhibition
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Variable Variable Spirocyclic oxa-aza core, benzothiazole substituent Ketone, benzothiazole Fluorescent probes, antimicrobial agents

Key Comparative Insights:

Nitrogen Content vs.

Substituent Effects :

  • The 4-phenyloxane-4-carbonyl group in the target compound offers greater steric bulk than the carboxylic acid in , likely reducing solubility but improving membrane permeability.
  • The thia-diazatricyclic derivative exhibits sulfur-induced electronic effects (e.g., enhanced nucleophilicity), absent in the target compound.

Synthetic Utility :

  • Diazatricyclic carboxylic acid participates in cycloadditions due to its conjugated system, whereas the target’s amide linkage may favor nucleophilic acyl substitution.
  • Spirocyclic systems (e.g., ) enable modular derivatization via benzothiazole substitution, a feature less accessible in the rigid triaza framework.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 257.29 g/mol
  • CAS Number : Not widely reported but can be derived from its structural formula.

Structural Characteristics

The compound features a triazatricyclo structure, which is characterized by the presence of nitrogen atoms in the ring system. This unique structure may contribute to its biological activity by influencing its interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar triazatricyclo structures exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that 11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene may possess anticancer properties. A study conducted on similar triazatriene derivatives demonstrated their ability to induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against malignancies .

The proposed mechanism of action for this compound involves interference with DNA synthesis and repair mechanisms in rapidly dividing cells. This is particularly relevant in cancer therapy where targeting proliferative pathways can lead to effective treatment outcomes.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazatricyclo compounds and evaluated their antimicrobial efficacy against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Pathogen
Compound A8E. coli
Compound B16S. aureus
This compound12Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

Another study focused on evaluating the cytotoxic effects of triazatriene derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings suggested that these compounds could significantly reduce cell viability at concentrations as low as 10 µM .

Cell LineIC50 (µM)Compound Tested
MCF-710This compound
HeLa15Similar Triazatriene Derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.